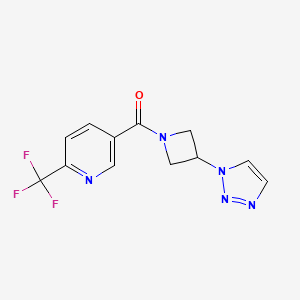

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H10F3N5O and its molecular weight is 297.241. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemistry and Molecular Interactions

The compound is involved in diverse chemical reactions and molecular interactions. For example, it participates in an unusual 1,3-cycloaddition reaction with methyl (E)-3-pyrrolidinoprop-2-enoate to yield methyl 1,2,3-triazolecarboxylate and (2-heteroaryl) (pyrrolidino)methanones (Zanirato, 2002). Additionally, triazole derivatives like this compound have been found effective as corrosion inhibitors for mild steel in acidic media, highlighting their potential in industrial applications (Ma et al., 2017).

2. Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are explored for various therapeutic potentials. For instance, a dipolar cycloaddition reaction to access tetrahydro-[1,2,3]triazolo[4,5-c]pyridines, containing a chiral center, led to the discovery of a P2X7 antagonist, showing promise in mood disorder treatments (Chrovian et al., 2018).

3. Catalysis and Organic Synthesis

The compound plays a significant role in catalysis and organic synthesis. For instance, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was prepared using a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition, which proved to be an outstanding catalyst for similar reactions (Ozcubukcu et al., 2009).

4. Antibacterial and Antifungal Activities

Compounds with (azolylphenyl)oxazolidinones structure, related to the given compound, have shown promising antibacterial activity against Gram-negative organisms, suggesting potential in antibiotic development (Genin et al., 2000).

Mechanism of Action

Target of Action

Compounds containing the 1h-1,2,3-triazole moiety have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The formation of the compound involves a copper-catalyzed cycloaddition of alkyne with 4-azido-3-oxobutanoate to give 3-oxo-4-(1H-1,2,3-triazol-1-yl)butanoate as a key intermediate .

Biochemical Pathways

Compounds containing the 1h-1,2,3-triazole moiety are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Compounds containing the 1h-1,2,3-triazole moiety are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Compounds containing the 1h-1,2,3-triazole moiety are known to exhibit a broad range of biological activities , which could result in various molecular and cellular effects.

Action Environment

The solubility of compounds containing the 1h-1,2,3-triazole moiety in water and other polar solvents suggests that the compound’s action, efficacy, and stability could potentially be influenced by the polarity of the environment.

properties

IUPAC Name |

[3-(triazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N5O/c13-12(14,15)10-2-1-8(5-16-10)11(21)19-6-9(7-19)20-4-3-17-18-20/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSDBWIPGODGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

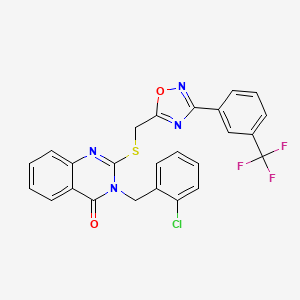

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2917416.png)

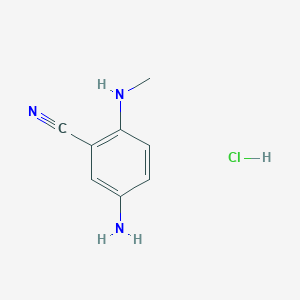

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2917417.png)

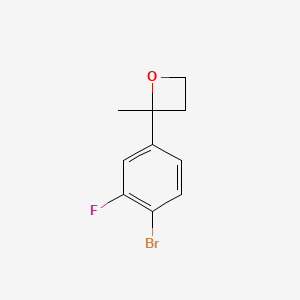

![3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2917427.png)

![1-(Azepan-1-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2917433.png)